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molecular formula C13H15NO2S B8385319 4-Cyclohexanesulfonyl-benzonitrile

4-Cyclohexanesulfonyl-benzonitrile

Cat. No. B8385319
M. Wt: 249.33 g/mol
InChI Key: HGVXWFUONJLVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Dissolve 4-cyclohexanesulfonyl-benzonitrile (1.27 g, 5.1 mmol) in anhydrous THF (15 mL) at 0° C. under nitrogen and then add a solution of borane-THF complex (15.3 mL, 15.3 mL, 1M solution in THF). Stir overnight while warming to room temperature. Add the reaction to a mixture of 5N aqueous HCl (50 mL), THF (50 mL) and ice and stir for 1 hour. Concentrate the mixture in vacuo and take up the resulting white residue through a SCX-2 column eluting with methanol followed by 3N ammonia in methanol to obtain the title compound as a white solid (625 mg, 50%). MS (ES+) m/z: 254.1 (M+H)+
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]1([S:7]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.B.C1COCC1.Cl>C1COCC1>[CH:1]1([S:7]([C:10]2[CH:11]=[CH:12][C:13]([CH2:14][NH2:15])=[CH:16][CH:17]=2)(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C1(CCCCC1)S(=O)(=O)C1=CC=C(C#N)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stir for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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